molecular formula C22H25ClN2O6S B3494292 N-(2H-1,3-BENZODIOXOL-5-YL)-2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDE

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDE

Cat. No.: B3494292
M. Wt: 481.0 g/mol
InChI Key: ITRJZBZXRRBLDM-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDE typically involves multiple steps, including the formation of the benzodioxole ring, sulfonamide linkage, and acetamide group. Common reagents used in these reactions include chlorosulfonic acid, cyclohexylamine, and methoxybenzene derivatives. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: Reduction reactions can alter the oxidation state of the compound.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying enzyme inhibition or as a probe in biochemical assays.

    Medicine: Potential use as an antimicrobial or anticancer agent.

    Industry: Applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and benzodioxole derivatives, such as:

    Sulfamethoxazole: A well-known antimicrobial agent.

    Benzodioxole derivatives: Used in various pharmaceutical applications.

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(3-chloro-4-methoxyphenyl)sulfonyl-cyclohexylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O6S/c1-29-19-10-8-17(12-18(19)23)32(27,28)25(16-5-3-2-4-6-16)13-22(26)24-15-7-9-20-21(11-15)31-14-30-20/h7-12,16H,2-6,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRJZBZXRRBLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=C(C=C2)OCO3)C4CCCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDE

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